

# An In-depth Technical Guide on the Discovery and Synthesis of C14TKL-1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C14TKL-1**

Cat. No.: **B1159357**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Disclaimer:** The primary research article detailing the initial discovery and synthesis of **C14TKL-1**, "PepPat, a pattern-based oligopeptide homology search method and the identification of a novel tachykinin-like peptide" by Jiang Y, et al. (Mamm Genome. 2003 May;14(5):341-9), was not available for direct consultation. Therefore, this guide has been constructed using publicly available information and established, standardized protocols for the discovery, synthesis, and characterization of similar peptides. The methodologies presented are representative of the techniques likely employed.

## Introduction

**C14TKL-1**, also known as Chromosome 14 tachykinin-like peptide 1, is a novel peptide identified through a computational biology approach. It is a potent agonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The discovery of **C14TKL-1** highlights the power of in-silico methods in identifying novel bioactive peptides. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of **C14TKL-1**, intended for researchers and professionals in the field of drug discovery and development.

## Discovery of C14TKL-1: The PepPat Method

**C14TKL-1** was identified using a bioinformatics tool named PepPat, a hybrid method that combines pattern matching with similarity scoring. This approach is particularly effective for discovering new members of peptide families that share conserved sequence motifs.

## The PepPat Workflow

The PepPat algorithm identifies novel peptides by searching protein databases for sequences that contain a user-defined pattern characteristic of a known peptide family. The workflow can be summarized as follows:

- **Query Input:** A known peptide sequence and a specific regular expression pattern within that peptide are provided as input.
- **Database Search:** The algorithm searches protein databases for sequences matching the defined pattern.
- **Candidate Ranking:** Potential candidates are then ranked based on their sequence similarity to the original query peptide, focusing on the region spanned by the pattern.



[Click to download full resolution via product page](#)

A simplified workflow of the PepPat bioinformatics method.

## Synthesis of C14TKL-1

**C14TKL-1** is a peptide with the amino acid sequence Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH<sub>2</sub>. Peptides of this nature are typically synthesized using solid-phase peptide

synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

## Quantitative Data for C14TKL-1

| Property            | Value                                                                          |
|---------------------|--------------------------------------------------------------------------------|
| Amino Acid Sequence | Arg-His-Arg-Thr-Pro-Met-Phe-Tyr-Gly-Leu-Met-NH <sub>2</sub>                    |
| Molecular Formula   | C <sub>63</sub> H <sub>98</sub> N <sub>20</sub> O <sub>13</sub> S <sub>2</sub> |
| Molecular Weight    | 1407.71 g/mol                                                                  |
| Biological Activity | Potent NK1 Receptor Agonist                                                    |
| EC <sub>50</sub>    | 1 nM                                                                           |

## Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the general steps for the manual synthesis of a C-terminally amidated peptide like **C14TKL-1** on a Rink Amide resin.

### Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBr) or Oxyma Pure
- Trifluoroacetic acid (TFA)

- Triisopropylsilane (TIS)
- Water
- Diethyl ether

**Procedure:**

- Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 10-20 minutes. The resin is then washed thoroughly with DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with DIC and HOBt (or Oxyma Pure) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser test.
- Washing: The resin is washed with DMF to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Leu, Gly, Tyr, Phe, Met, Pro, Thr, Arg, His, Arg).
- Final Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
- Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

## Biological Characterization of C14TKL-1

The biological activity of **C14TKL-1** as an NK1 receptor agonist is typically characterized through in vitro functional assays.

### NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by an agonist like **C14TKL-1** initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC).



[Click to download full resolution via product page](#)

The NK1 receptor signaling pathway activated by **C14TKL-1**.

## Experimental Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the NK1 receptor.

#### Materials:

- Cells stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells)
- **C14TKL-1**
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Probenecid (to prevent dye leakage)
- A fluorescence plate reader with automated injection capabilities

#### Procedure:

- Cell Plating: NK1 receptor-expressing cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured overnight.
- Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid for 1 hour at 37°C.
- Baseline Fluorescence Measurement: The plates are placed in a fluorescence plate reader, and the baseline fluorescence is measured for a short period.
- Compound Addition: A solution of **C14TKL-1** at various concentrations is automatically injected into the wells.
- Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
- Data Analysis: The peak fluorescence signal is used to determine the dose-response curve, from which the EC50 value is calculated.

# Experimental Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of **C14TKL-1** to the NK1 receptor by measuring its ability to displace a known radiolabeled ligand.

## Materials:

- Cell membranes prepared from cells expressing the NK1 receptor
- A radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P)
- **C14TKL-1**
- Assay buffer
- Glass fiber filters
- A scintillation counter

## Procedure:

- Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of **C14TKL-1**.
- Incubation: The plate is incubated for a sufficient time to reach binding equilibrium.
- Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of **C14TKL-1** that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

## Conclusion

**C14TKL-1** is a significant discovery, showcasing the utility of computational methods in identifying novel peptide ligands. Its potent agonistic activity at the NK1 receptor makes it a valuable research tool for studying tachykinin signaling and a potential starting point for the development of new therapeutic agents. The standardized protocols for its synthesis and biological characterization provided in this guide offer a framework for its further investigation and application in biomedical research.

- To cite this document: BenchChem. [An In-depth Technical Guide on the Discovery and Synthesis of C14TKL-1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1159357#discovery-and-synthesis-of-c14tkl-1\]](https://www.benchchem.com/product/b1159357#discovery-and-synthesis-of-c14tkl-1)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)